5-(1,4-Thiazepan-4-yl)furan-2-carbaldehyde
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Overview
Description
5-(1,4-Thiazepan-4-yl)furan-2-carbaldehyde is an organic compound with the molecular formula C10H13NO2S. It is a heterocyclic compound containing both a furan ring and a thiazepane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,4-Thiazepan-4-yl)furan-2-carbaldehyde typically involves multi-component reactions. One common method includes the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with pyruvic acid and different aromatic amines. This reaction is usually carried out under reflux conditions in acetic acid, yielding the desired product in good to high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound is generally produced in research laboratories for experimental purposes. The scalability of the synthetic routes mentioned above can be adapted for larger-scale production if needed.
Chemical Reactions Analysis
Types of Reactions
5-(1,4-Thiazepan-4-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Furan-2-methanol derivatives.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
5-(1,4-Thiazepan-4-yl)furan-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(1,4-Thiazepan-4-yl)furan-2-carbaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in antimicrobial studies, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function .
Comparison with Similar Compounds
Similar Compounds
5-(4-Methoxyquinolin-2-yl)-1,3,4-thiadiazol-2-amine: Known for its antimicrobial properties.
5-(3-Methylbenzofuran-2-yl)-1,3,4-thiadiazol-2-amine: Exhibits high DNA protective ability against oxidative stress.
Uniqueness
5-(1,4-Thiazepan-4-yl)furan-2-carbaldehyde is unique due to its combination of a furan ring and a thiazepane ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C10H13NO2S |
---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
5-(1,4-thiazepan-4-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C10H13NO2S/c12-8-9-2-3-10(13-9)11-4-1-6-14-7-5-11/h2-3,8H,1,4-7H2 |
InChI Key |
QGTVPHGUKYNOED-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCSC1)C2=CC=C(O2)C=O |
Origin of Product |
United States |
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